molecular formula C26H26N2O3 B13804361 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide

Cat. No.: B13804361
M. Wt: 414.5 g/mol
InChI Key: JLLOMPKNJZEZGE-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide is a synthetic acetamide derivative featuring a benzoxazole core and a 4-tert-butylphenoxy substituent. This compound shares structural similarities with several pharmacologically active acetamides, which often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide

InChI

InChI=1S/C26H26N2O3/c1-17-20(25-28-22-9-5-6-11-23(22)31-25)8-7-10-21(17)27-24(29)16-30-19-14-12-18(13-15-19)26(2,3)4/h5-15H,16H2,1-4H3,(H,27,29)

InChI Key

JLLOMPKNJZEZGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)(C)C)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole core is known to interact with enzymes and receptors, leading to inhibition or activation of specific biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with key analogues identified in the literature:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Structural Differences References
Target Compound : N-[3-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide Benzoxazole 4-tert-butylphenoxy, 2-methylphenyl ~389.4 (estimated) Bulky tert-butyl group; benzoxazole core
N-[3-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide Benzothiazole 4-methylphenoxy, 2-methylphenyl ~378.4 Benzothiazole (sulfur atom) vs. benzoxazole (oxygen)
N-(4-Amino-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide Acetamide 4-tert-butylphenoxy, 4-aminophenyl 312.4 Amino group instead of benzoxazole; reduced aromaticity
2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide Thiazolidinone-acetamide 4-chloro-3-methylphenoxy, thiazolidinone ~352.8 (varies by aryl group) Thiazolidinone ring; chloro substituent
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Sulfonamide-acetamide 4-chloro-2-nitrophenyl, methylsulfonyl 306.7 Sulfonamide linkage; nitro group
Key Observations:

Core Heterocycle : The benzoxazole in the target compound differs from benzothiazole (e.g., ) by replacing sulfur with oxygen, altering electronic properties and hydrogen-bonding capacity.

Substituent Effects: The 4-tert-butylphenoxy group in the target compound enhances steric bulk and lipophilicity compared to smaller substituents (e.g., 4-methylphenoxy in or chloro in ). Benzoxazole vs. Amino/Thiazolidinone: The benzoxazole core may improve metabolic stability compared to amino-substituted analogues (e.g., ) or thiazolidinone derivatives (e.g., ), which are prone to oxidation or hydrolysis.

Synthetic Yields : Compounds with simpler substituents (e.g., n-butyl in ) often exhibit higher yields (>80%) compared to bulkier or chiral analogues (e.g., 51–54% for ).

Pharmacological Implications

  • Benzoxazole vs. Benzothiazole: Benzothiazoles (e.g., ) are known for antimicrobial and anticancer activities due to sulfur’s electronegativity. The benzoxazole in the target compound may offer similar efficacy with improved pharmacokinetics .
  • tert-Butyl Group : The tert-butyl substituent likely increases membrane permeability and resistance to cytochrome P450-mediated metabolism compared to methyl or chloro groups .
  • Acetamide Linkage : Common in CNS-active compounds, this moiety may facilitate blood-brain barrier penetration, though this depends on substituent bulk .

Biological Activity

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Characteristics

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC24H22N2O3
Molecular Weight386.45 g/mol
LogP5.62
Polar Surface Area46.728 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

These properties suggest a moderate hydrophobic nature, which often correlates with biological activity in various systems.

Synthesis

The synthesis of this compound involves the reaction of specific precursors under controlled conditions. The synthetic route typically includes steps such as hydrolysis, extraction, and purification through various chromatographic techniques to ensure high purity and yield.

Anticancer Activity

Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate activity against:

  • Breast Cancer Cells : MCF-7 and MDA-MB series
  • Lung Cancer Cells : A549 and H1975
  • Liver Cancer Cells : HepG2
  • Prostate Cancer Cells : PC3
  • Colorectal Cancer Cells : HCT-116 and HT-29

The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of key signaling molecules involved in tumor growth and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Testing against various bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) revealed selective activity. The minimal inhibitory concentrations (MICs) for these strains indicate that certain derivatives can effectively inhibit bacterial growth, with some showing superior activity compared to standard antibiotics .

Case Studies and Research Findings

A notable study highlighted the synthesis and evaluation of new benzamide derivatives containing the benzoxazole moiety. The findings suggested that modifications in the molecular structure significantly influenced biological activity. Compounds with electron-donating groups exhibited enhanced anticancer and antimicrobial activities compared to their counterparts with electron-withdrawing groups .

Table: Summary of Biological Activities

Activity TypeCell Lines/StrainsObserved Effects
AnticancerMCF-7, A549, HepG2Induction of apoptosis
PC3, HCT-116Inhibition of cell proliferation
AntimicrobialBacillus subtilisSelective inhibition
Escherichia coliVarying MIC values

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